molecular formula C16H14N2O2 B11857313 Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate CAS No. 1384264-86-1

Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate

Cat. No.: B11857313
CAS No.: 1384264-86-1
M. Wt: 266.29 g/mol
InChI Key: IGINPAHLBPBZRI-UHFFFAOYSA-N
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Description

Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate is a heterocyclic compound that features an imidazo[1,2-A]pyridine core fused with a benzoate ester. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-A]pyridine moiety is known for its diverse biological activities, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction typically proceeds through a cyclization mechanism to form the imidazo[1,2-A]pyridine core, followed by esterification to yield the final product .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but optimized for large-scale synthesis. This involves using continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of reduced imidazo[1,2-A]pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester moiety, where nucleophiles such as amines or thiols replace the ester group to form amides or thioesters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced imidazo[1,2-A]pyridine derivatives.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-A]pyridine core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate is unique due to the presence of the benzoate ester group, which can enhance its solubility and bioavailability. This structural feature also allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

1384264-86-1

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 4-imidazo[1,2-a]pyridin-3-ylbenzoate

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)13-8-6-12(7-9-13)14-11-17-15-5-3-4-10-18(14)15/h3-11H,2H2,1H3

InChI Key

IGINPAHLBPBZRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=CC=C3

Origin of Product

United States

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